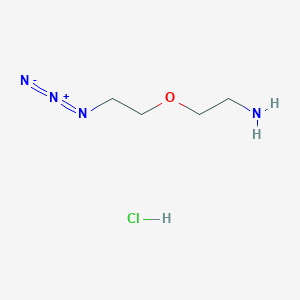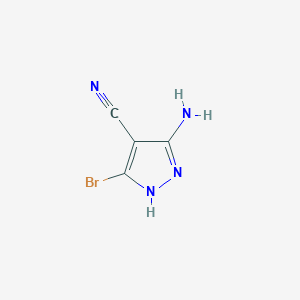
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is a compound used for proteomics research . It has a molecular formula of C13H14N4O3 and a molecular weight of 274.28 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H14N4O3 . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C13H14N4O3, and its molecular weight, 274.28 . Detailed physical and chemical properties would require specific experimental data.Applications De Recherche Scientifique
Enaminone Synthesis and Heterocyclic Structures
- Synthesis of Heterocyclic Compounds : Enaminones, related to 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide, are used as building blocks in heterocyclic syntheses. They have been employed in novel routes to create 2,3-dihydropyridazine-4-carboxylic acids and other dihydropyridine derivatives, which have significance in medicinal chemistry and material sciences (Alnajjar et al., 2008).
Neuroimaging and Microglia Detection
- PET Imaging of Microglia : Compounds structurally similar to this compound, like [11C]CPPC, have been developed as PET radiotracers for imaging reactive microglia and disease-associated microglia in the brain. This application is crucial for studying neuroinflammation and its role in neuropsychiatric disorders, including Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
Chemical Synthesis and Spectroscopic Studies
- Structural Analysis and Synthesis : Derivatives of piperidine, such as piperidinium-3-carboxylic acid, have been extensively studied for their structural properties using spectroscopic methods. These studies enhance the understanding of the chemical behavior and potential applications of these compounds in various fields (Anioła et al., 2016).
Macrocyclic Chemistry
- Macrocyclic Tetraamine Synthesis : Research has focused on synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines, which are related to piperidine structures. These compounds are used to create bifunctional poly(amino carboxylate) chelating agents, significant in bioconjugation and drug delivery (McMurry et al., 1992).
Propriétés
IUPAC Name |
1-(2-cyano-4-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c14-8-10-7-11(17(19)20)1-2-12(10)16-5-3-9(4-6-16)13(15)18/h1-2,7,9H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYKBVVJHRKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)




![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2822406.png)


